

Technical Support Center: Titanium tert-butoxide () Optimization Guide

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Compound of Interest

Compound Name: *tetrakis(2-methylpropan-2-ol);titanium*

CAS No.: 3087-39-6

Cat. No.: B1587233

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Welcome to the Advanced Materials Deposition Support Hub. Subject: Precursor Pulse Optimization for Titanium tert-butoxide (

) Ticket ID: ALD-Ti-TB-001 Status: Resolved (Technical Guide Attached)

Critical Disambiguation: Know Your Precursor

Before proceeding, verify your chemical source. This guide is specifically for Titanium(IV) tert-butoxide (

), often abbreviated as TTB.

- NOT Titanium(IV) isopropoxide (TTIP,
) , which is the industry standard but has different volatility and decomposition characteristics.
- NOT Titanium(IV) butoxide (
, n-butoxide), which has different steric properties.

Feature	Titanium tert-butoxide ()	Titanium Isopropoxide (TTIP)
Ligand Structure	Bulky tert-butyl groups	Isopropyl groups
Steric Hindrance	High (Lower GPC)	Moderate
ALD Window	150°C – 200°C	200°C – 250°C
Key Risk	Low thermal stability (Decomposition >200°C)	Decomposition >250°C

Pulse Time Optimization: The Saturation Curve

Q: How do I determine the optimal pulse time for

? A: You must empirically determine the saturation point. Unlike CVD, where growth scales with time, ALD requires a specific pulse duration to cover the surface with a monolayer of precursor ligands without "stacking" (CVD).

The Protocol: Saturation Curve Generation

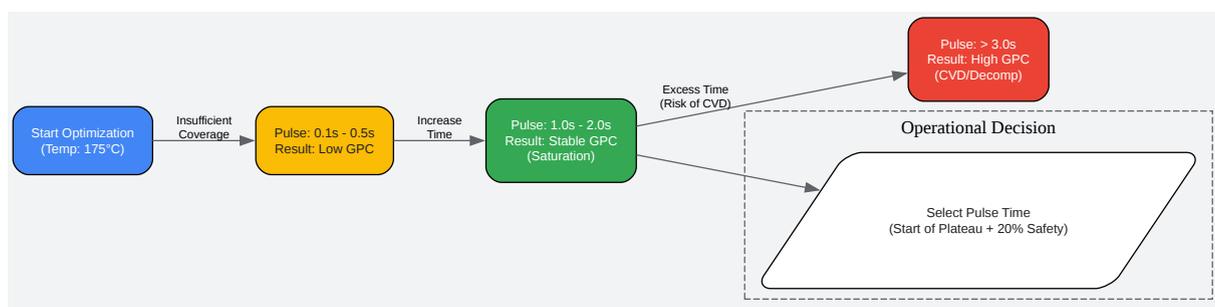
- Fix Temperature: Set reactor to 175°C (safe center of the window).
- Fix Purge: Set a long purge (e.g., 10s) to ensure no CVD component affects the data.
- Vary Pulse: Run 5 separate experiments with increasing pulse times:
 - 0.1s, 0.5s, 1.0s, 2.0s, 4.0s.
- Measure GPC: Measure thickness and divide by cycle count to get Growth Per Cycle (GPC).
- Plot: GPC (y-axis) vs. Pulse Time (x-axis).

Interpretation:

- Under-saturation (Slope): GPC increases with time. Surface is not fully covered.[\[1\]](#)
- Saturation (Plateau): GPC remains constant despite longer pulses. This is your target.

- CVD (Second Slope): GPC rises again after the plateau. This indicates precursor decomposition or insufficient purge.

Visualizing the Logic:



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Figure 1: Logic flow for determining the ALD saturation window. Ideally, you select a pulse time slightly into the plateau region to account for reactor fluctuations.

Troubleshooting & FAQs

Q: My GPC is only 0.2 Å/cycle. Is something wrong? A: Likely not. The tert-butyl ligand is extremely bulky. This creates significant steric hindrance. When the precursor molecules land on the surface, their large ligands physically block adjacent active sites, preventing a dense packing of Titanium atoms.

- Expected GPC (

+

): ~0.25 Å/cycle [1].

- Expected GPC (

+

): $\sim 0.16 \text{ \AA/cycle}$ [2].[2]

- Comparison:

(small ligand) often yields $0.5\text{--}0.6 \text{ \AA/cycle}$. Action: Do not increase pulse time indefinitely to force higher GPC; you will only trigger CVD decomposition.

Q: I see a "haze" or non-uniform thickness on the wafer. What is the cause? A: This is a classic sign of decomposition (CVD component).

is thermally fragile. It decomposes via

-hydrogen elimination, releasing isobutene and depositing

continuously if the temperature is too high.

- Check Reactor Temp: Ensure you are

.

- Check Line Temp: If your delivery lines are heated $>100^\circ\text{C}$ to boost vapor pressure, the precursor may be decomposing before it reaches the chamber. Keep lines at $\sim 60\text{--}80^\circ\text{C}$.
- Check Purge: If the purge is too short, residual precursor reacts with the oxidant in the gas phase (CVD), creating dust/haze.

Q: How do I manage the precursor source temperature? A:

is a liquid at room temperature (mp $\sim 20^\circ\text{C}$) but can be viscous or supercooled.

- Recommended Source Temp: $40^\circ\text{C} - 60^\circ\text{C}$.
- Why? You need sufficient vapor pressure to saturate the surface within 1-2 seconds. If the source is too cold (RT), you might need 10s pulses, which wastes process time. If too hot ($>80^\circ\text{C}$), you risk decomposition in the canister.

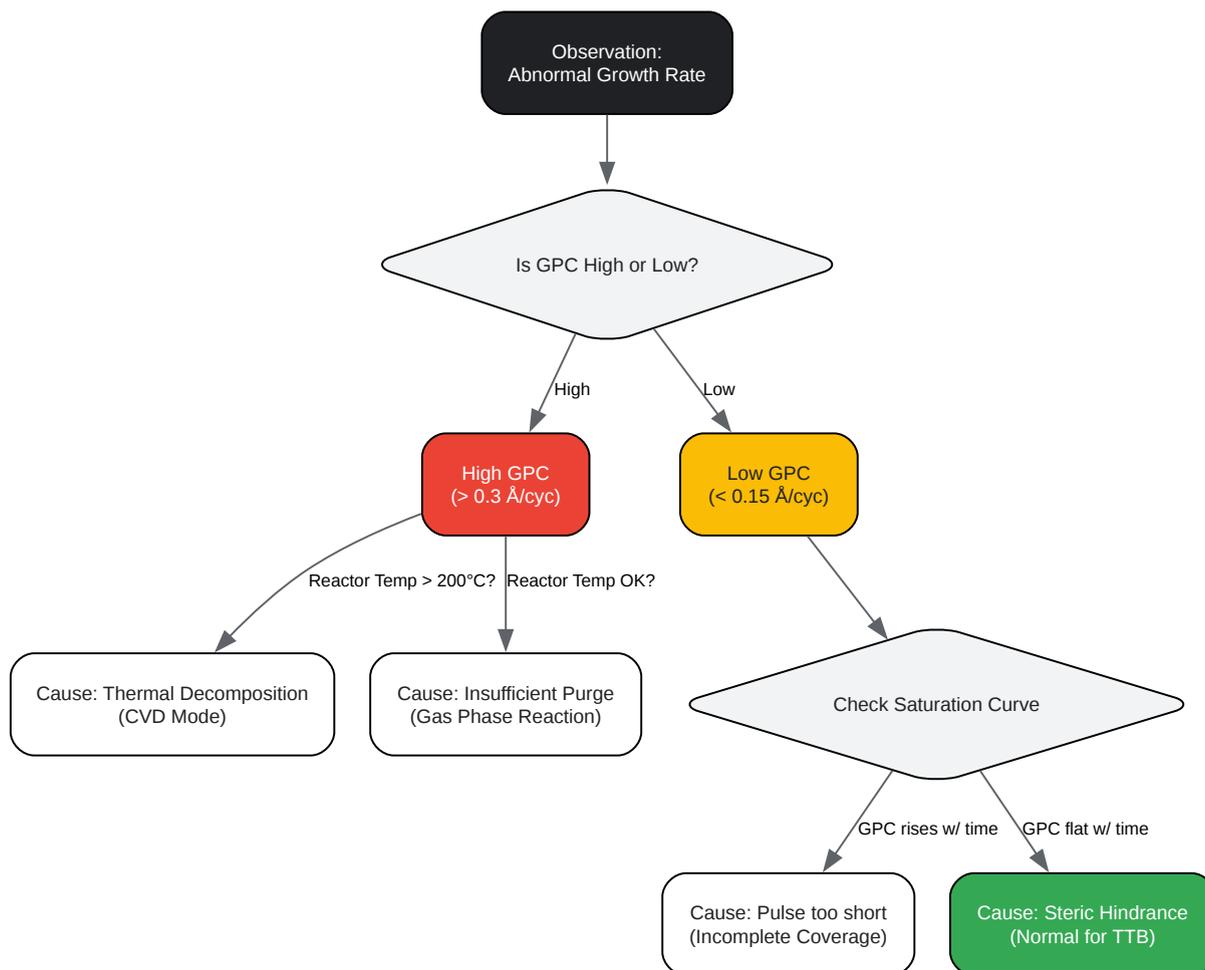
Experimental Summary Table

Use these parameters as your baseline for optimization.

Parameter	Recommended Range	Mechanism / Reason
Substrate Temp	150°C – 200°C	Window limited by condensation (<150°C) and decomposition (>200°C) [1, 2].
Source Temp	40°C – 60°C	Ensures adequate vapor pressure for efficient pulsing.
Pulse Time ()	0.5s – 2.0s	Dependent on reactor volume. Verify via saturation curve.
Purge Time ()	5s – 15s	Critical to remove bulky ligands and prevent CVD.
Oxidant	or	generally yields slightly higher GPC (0.25 Å) than (0.16 Å).
Expected GPC	0.16 – 0.25 Å/cycle	Limited by steric bulk of tert-butyl ligands.

Advanced Troubleshooting Workflow

Use this flowchart to diagnose deviations in growth rate.



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Figure 2: Diagnostic workflow for Titanium tert-butoxide deposition anomalies.

References

- Weon Hwang et al. (2007).[3] "Atomic Layer Deposition of

Thin Films using

and

". Journal of the Electrochemical Society.

- Aalto University. (2024). "Atomic/Molecular Layer Deposition of Ti-Organic Thin Films". Aaltodoc.
- Sigma-Aldrich. "Titanium(IV) tert-butoxide deposition grade Product Specification".

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Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. vri-custom.org [vri-custom.org]
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